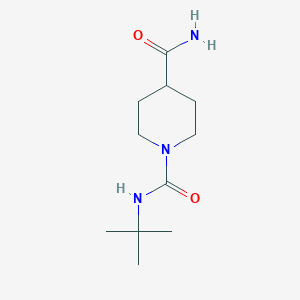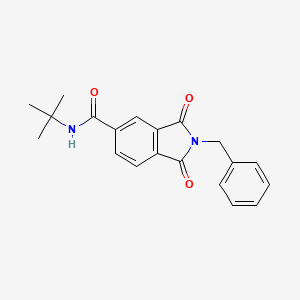
4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide, also known as FMPCT, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用機序
4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide is thought to act as a selective antagonist of certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. By blocking these receptors, 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide may modulate the release of certain neurotransmitters and affect various physiological processes.
Biochemical and Physiological Effects
Studies have shown that 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide has a variety of biochemical and physiological effects. For example, 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide has been found to increase the release of dopamine in certain brain regions, which may be related to its potential use as a treatment for depression and anxiety disorders.
4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide has also been found to have anxiolytic and antidepressant effects in animal models, and it has been suggested that these effects may be related to its ability to modulate the release of certain neurotransmitters.
実験室実験の利点と制限
One advantage of using 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide in lab experiments is its selectivity for certain receptors. This can allow researchers to investigate the role of specific receptors in various physiological processes.
However, one limitation of using 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide is its potential for off-target effects. Like any drug or chemical compound, 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide may have unintended effects on other receptors or physiological processes.
将来の方向性
There are a number of future directions for research on 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide. One area of interest is its potential use as a treatment for depression and anxiety disorders. Further studies are needed to investigate the efficacy and safety of 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide in human subjects.
Another area of interest is the development of new radioligands based on 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide for imaging studies. These radioligands may allow for more precise and accurate imaging of certain receptors in the brain.
Overall, 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide is a promising compound for scientific research, and further studies are needed to fully understand its potential applications and mechanisms of action.
合成法
The synthesis of 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide involves the reaction of 2-furoyl chloride with N-methylpiperazine in the presence of sodium hydride and carbon disulfide. The resulting product is then treated with hydrochloric acid to yield 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide. This synthesis method has been described in detail in a number of scientific publications.
科学的研究の応用
4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a radioligand for imaging studies. 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide has been labeled with radioactive isotopes and used in positron emission tomography (PET) studies to investigate the distribution of certain receptors in the brain.
Another area of interest is 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide's potential use as a tool for investigating the role of certain receptors in disease states. For example, 4-(2-furoyl)-N-methyl-1-piperazinecarbothioamide has been used to study the role of the serotonin 5-HT1A receptor in depression and anxiety disorders.
特性
IUPAC Name |
4-(furan-2-carbonyl)-N-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-12-11(17)14-6-4-13(5-7-14)10(15)9-3-2-8-16-9/h2-3,8H,4-7H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHDQYUSFSEUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-ylcarbonyl)-N-methylpiperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5778904.png)
![N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide](/img/structure/B5778914.png)
![ethyl ({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetate](/img/structure/B5778920.png)



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)


![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)

![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)